

Application Notes and Protocols: Clinical Utility of Succinyladenosine Testing in Neurology

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Compound of Interest

Compound Name: Succinyladenosine

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Introduction

Succinyladenosine is a crucial biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[1][2][3] This condition is characterized by a wide spectrum of neurological symptoms, including intellectual disability, developmental delay, seizures, and autistic features.[2][4][5] Timely and accurate diagnosis through the measurement of **succinyladenosine** is critical for patient management and for advancing research into potential therapeutic interventions. These application notes provide a comprehensive overview of the clinical utility of **succinyladenosine** testing, detailed experimental protocols for its quantification, and insights into the underlying biochemical pathways.

Clinical Significance

The primary clinical utility of **succinyladenosine** testing lies in the diagnosis of ADSL deficiency.[4][6] The enzyme adenylosuccinate lyase plays a vital role in two distinct steps of de novo purine synthesis and the purine nucleotide cycle.[3][7] A deficiency in this enzyme leads to the accumulation of two key dephosphorylated substrates: **succinyladenosine** (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids such as urine, plasma, and cerebrospinal fluid (CSF).[3][4][5]

Selective screening for ADSL deficiency is recommended for infants and children presenting with unexplained neurological symptoms, including:

- Neonatal seizures
- Severe infantile epileptic encephalopathy
- Developmental delay and regression[2][3]
- Hypotonia
- Autistic features[5]

Elevated levels of **succinyladenosine** are a strong indicator of ADSL deficiency.[1]

Furthermore, the ratio of **succinyladenosine** to SAICAr in CSF has been correlated with the clinical severity of the disease, with a lower ratio suggesting a more severe phenotype.[8]

Small elevations of **succinyladenosine** in spinal fluid have also been noted in other rare metabolic disorders such as AICA-Ribosiduria and fumarase deficiency.[4]

Data Presentation

The following tables summarize the quantitative data for **succinyladenosine** levels in various biological fluids, providing a clear comparison between normal individuals and patients with ADSL deficiency.

Table 1: **Succinyladenosine** Levels in Urine

Analyte	Patient Population	Concentration Range (millimoles/mol creatinine)	Reference
Succinyladenosine	Normal	0 - 30.2	[6]
Succinyladenosine	ADSL Deficiency	96.9 - 281.9	[6]

Table 2: **Succinyladenosine** Levels in Cerebrospinal Fluid (CSF)

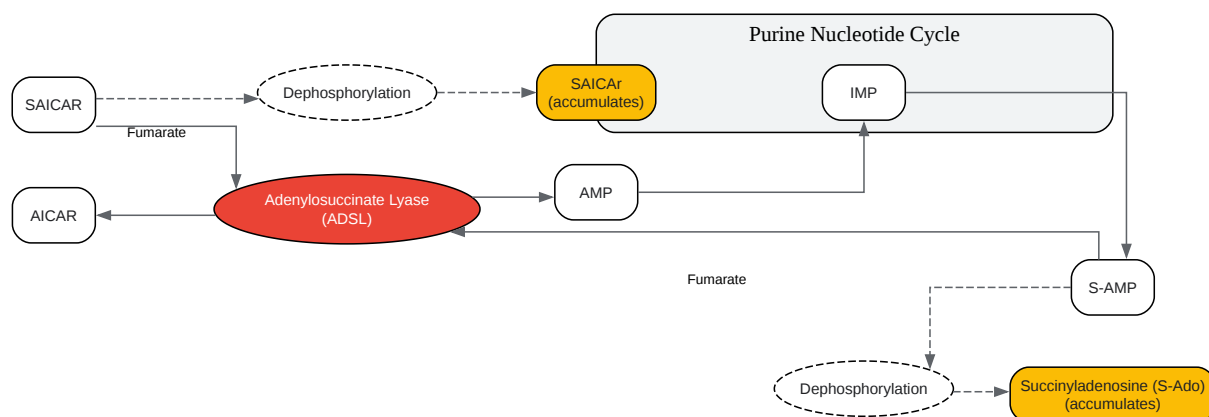
Analyte	Patient Population	Concentration Range (μmol/L)	Reference
Succinyladenosine	Normal	0.74 - 4.92	[6]
Succinyladenosine	ADSL Deficiency	673.50	[6]

Table 3: Untargeted Metabolomic Profiling of **Succinyladenosine** in Plasma

Analyte	Patient Population	Z-Score	Reference
Succinyladenosine	ADSL Deficiency	7.3 - 9.5	[1][6]

Signaling Pathway

ADSL deficiency disrupts the de novo purine synthesis and purine nucleotide cycle pathways. The diagram below illustrates the points of enzymatic block and the resulting accumulation of **succinyladenosine**.



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Figure 1. Disrupted Purine Metabolism in ADSL Deficiency.

Experimental Protocols

Sample Collection and Handling

Cerebrospinal Fluid (CSF):

- Collect CSF into 5 numbered 2.0 mL microcentrifuge tubes.
- Tube 1: 0.5 mL
- Tubes 2-5: 1.0 mL each
- Alternatively, collect the entire sample into a single sterile tube (pooled CSF).
- Immediately freeze the samples.[\[4\]](#)
- Minimum Volume: 0.5 mL CSF.[\[6\]](#)
- Storage: Strict frozen conditions are required.

Urine:

- Collect a random urine sample in a sterile container.
- For quantitative analysis, a 24-hour urine collection may be preferred.
- Freeze the sample as soon as possible.

Plasma:

- Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA).
- Centrifuge to separate plasma.
- Transfer the plasma to a clean tube and freeze immediately.

Quantification of Succinyladenosine by LC-MS/MS

This protocol is adapted from a method for the analysis of purine metabolites in urine.[6]

a. Sample Preparation (Urine):

- Thaw frozen urine samples on ice.
- Vortex the samples to ensure homogeneity.
- Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
- Dilute the supernatant 1:10 with the initial mobile phase (see below).
- Add an internal standard mixture containing stable isotope-labeled analogues of purine metabolites.
- Vortex and transfer to an autosampler vial.

b. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: ACQUITY UPLC (Waters) or equivalent.
- Mass Spectrometer: Q-Exactive high-resolution mass spectrometer (Thermo-Finnigan) or a tandem quadrupole mass spectrometer.[6]
- Column: Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm (Waters).[6]
- Mobile Phase A: 0.1% formic acid / 2 mM ammonium acetate in water.[6]
- Mobile Phase B: 0.1% formic acid / 2 mM ammonium acetate in methanol.[6]
- Flow Rate: 0.5 mL/min.[6]
- Gradient:
 - Start with 100% Mobile Phase A.
 - Linear gradient to 40% Mobile Phase B over 1.5 minutes.
 - Increase to 100% Mobile Phase B at 1.8 minutes.

- Re-equilibrate with 100% Mobile Phase A for 2.5 minutes.[\[6\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) for tandem quadrupole instruments or full scan with targeted fragmentation for high-resolution instruments.

c. Data Analysis:

- Identify **succinyladenosine** based on its retention time and specific mass transitions.
- Quantify the concentration of **succinyladenosine** by comparing the peak area of the analyte to that of the internal standard.
- Normalize urine **succinyladenosine** concentration to creatinine concentration to account for variations in urine dilution.

Untargeted Metabolomic Profiling

Untargeted metabolomics can also be employed to identify elevated **succinyladenosine** in plasma and CSF.[\[6\]](#)

a. Sample Preparation:

- Extract small molecules from the biological sample (e.g., plasma, CSF) using an 80% methanol solution.[\[6\]](#)

b. Analysis:

- Perform two separate LC-MS/MS analyses in positive ion mode and two in negative ion mode.
- Use both a C18 and a HILIC (or BEH Amide) column for comprehensive coverage of metabolites.[\[6\]](#)

c. Data Analysis:

- Identify metabolites by matching retention time, mass-to-charge ratio, and fragmentation patterns to a reference library.
- Perform semi-quantitative analysis by normalizing raw spectral intensity values to invariant anchor samples included in each batch.
- Log-transform the normalized values and compare them to a normal reference population to generate Z-scores. A significantly high Z-score for **succinyladenosine** is indicative of ADSL deficiency.[\[1\]](#)[\[6\]](#)

Bratton-Marshall Test for SAICAr Screening (Qualitative)

The Bratton-Marshall test is a colorimetric screening method for the detection of SAICAr in urine.[\[9\]](#) It relies on the diazotization of the primary aromatic amine of SAICAr and subsequent coupling with N-(1-naphthyl)ethylenediamine to produce a purple-colored compound.

a. Reagents:

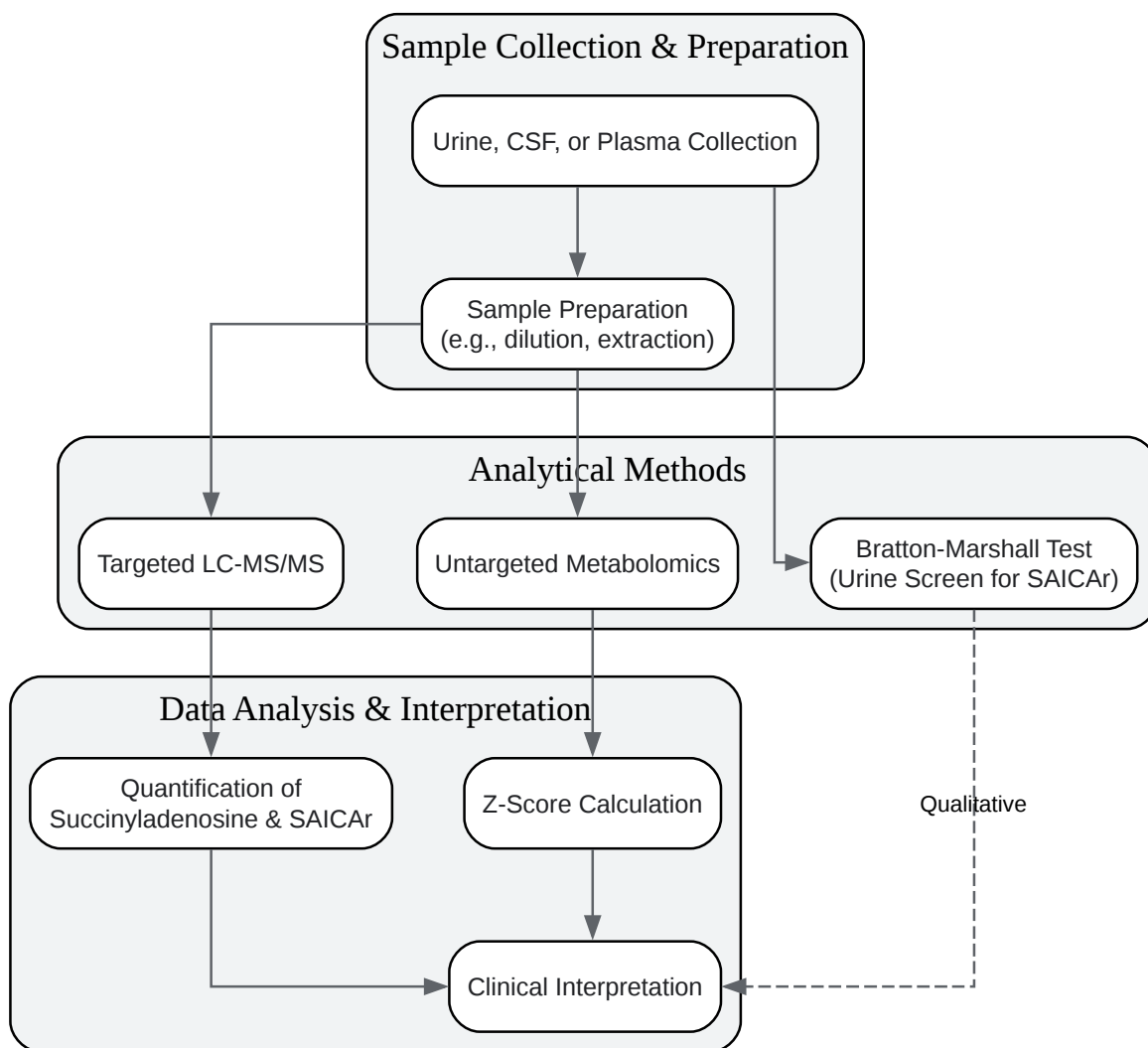
- 0.1% Sodium Nitrite (freshly prepared).
- 0.5% Ammonium Sulfamate.
- 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 20% HCl.

b. Procedure:

- To 100 μ L of urine, add 100 μ L of 0.1% sodium nitrite and mix.
- After 3 minutes, add 100 μ L of 0.5% ammonium sulfamate to quench the excess nitrite and mix.
- After 2 minutes, add 100 μ L of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and mix.
- A rapid development of a purple color indicates a positive result for the presence of SAICAr.

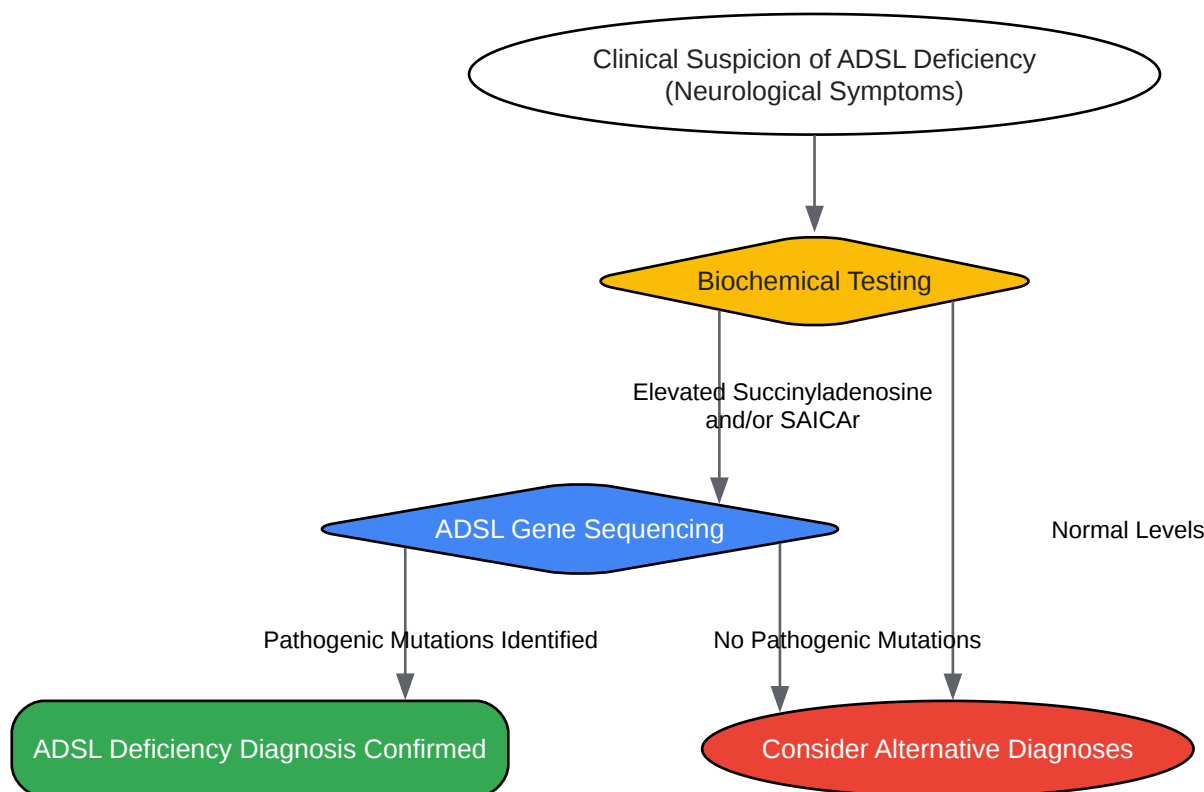
Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for **succinyladenosine** testing and the logical relationship in the diagnostic process.



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Figure 2. Experimental Workflow for **Succinyladenosine** Testing.



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Figure 3. Diagnostic Logic for ADSL Deficiency.

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